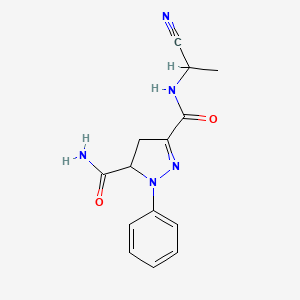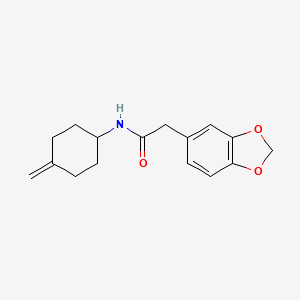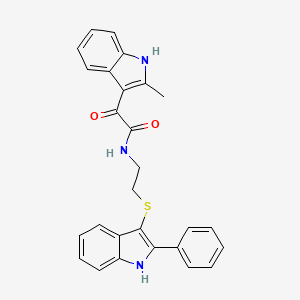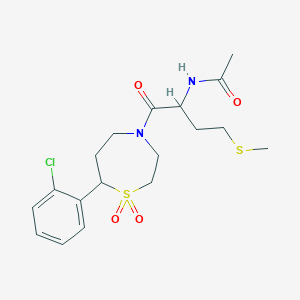
N-(1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H25ClN2O4S2 and its molecular weight is 432.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
Research on the synthesis of related thiazolidine and acetidinone derivatives has shown significant antibacterial activity against various microorganisms. These compounds, including variations of the core structure mentioned, were synthesized and evaluated for their efficacy against different bacteria, indicating moderate to good activity, particularly against gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer Potential
Studies have also explored the anticancer potential of derivatives, showing promising results in inhibiting cancer cell growth. For instance, derivatives have been synthesized and tested for their antitumor activities against various human cancer cell lines, with some compounds exhibiting selective cytotoxicity towards certain cancer cells, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Enzyme Inhibition and Molecular Docking Studies
Further research into the chemical synthesis and biological activities of related compounds has highlighted their potential in enzyme inhibition, with some showing promising results in inhibiting α-glucosidase, an enzyme relevant for diabetes management. Molecular docking studies have also been conducted to understand the interaction between these compounds and biological targets, providing insights into their mechanism of action and potential therapeutic applications (Iftikhar et al., 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research has also delved into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, examining their potential in dye-sensitized solar cells (DSSCs) and their interactions with biological molecules, such as Cyclooxygenase 1 (COX1). These studies suggest the multifaceted applications of these compounds beyond their biological activities, including their use in renewable energy technologies (Mary et al., 2020).
Propiedades
IUPAC Name |
N-[1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O4S2/c1-13(22)20-16(8-11-26-2)18(23)21-9-7-17(27(24,25)12-10-21)14-5-3-4-6-15(14)19/h3-6,16-17H,7-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRHLRZOZDROIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

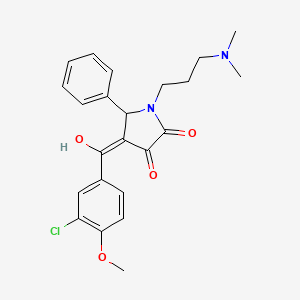
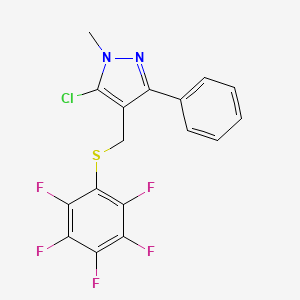
![1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3017972.png)

![1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B3017975.png)
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)
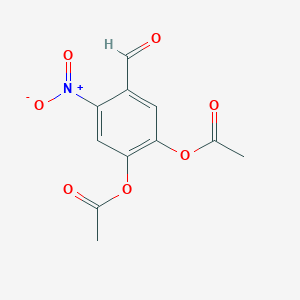
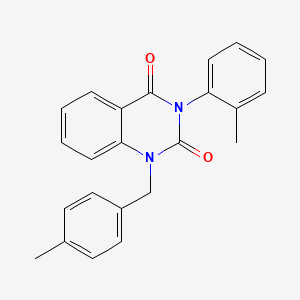
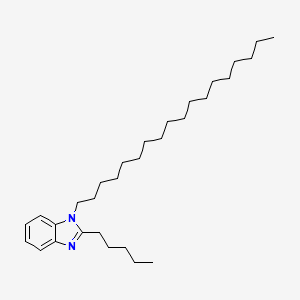
![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)

